molecular formula C15H28O2 B145818 Oxacyclohexadecan-2-one CAS No. 106-02-5

Oxacyclohexadecan-2-one

Cat. No.: B145818
CAS No.: 106-02-5
M. Wt: 240.38 g/mol
InChI Key: FKUPPRZPSYCDRS-UHFFFAOYSA-N
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Description

. It is a macrocyclic musk compound that is widely used in the fragrance industry due to its musky odor. Oxacyclohexadecan-2-one was first isolated from the essential oil of Angelica archangelica roots in 1927 .

Mechanism of Action

Target of Action

Oxacyclohexadecan-2-one, also known as Pentadecanolide, is primarily used as a musk-like perfume fixative in fine fragrances . Its primary targets are the olfactory receptors in the nose that detect smell. These receptors play a crucial role in the perception of odor.

Mode of Action

Pentadecanolide interacts with its targets, the olfactory receptors, by binding to them and triggering a neural response. This interaction results in the perception of a musk-like smell, which is why it is used as a fragrance in various products .

Result of Action

The primary result of Pentadecanolide’s action is the perception of a musk-like smell when it is detected by the olfactory receptors. This can enhance the sensory experience of using a product that contains this compound as a fragrance .

Chemical Reactions Analysis

Oxacyclohexadecan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are 15-hydroxypentadecanoic acid and its derivatives .

Comparison with Similar Compounds

Oxacyclohexadecan-2-one is unique among macrocyclic musks due to its 16-membered ring structure. Similar compounds include:

This compound stands out due to its specific inhibitory effects on cyclic AMP-dependent protein kinase and its widespread use in various industries.

Properties

IUPAC Name

oxacyclohexadecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUPPRZPSYCDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCOC(=O)CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36486-90-5
Record name Oxacyclohexadecan-2-one, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36486-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID6044359
Record name Pentadecan-15-olide
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Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Other Solid, Solid, white to pale yellow solid
Record name Oxacyclohexadecan-2-one
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Record name Exaltolide
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URL http://www.hmdb.ca/metabolites/HMDB0034455
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Record name omega-Pentadecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/47/
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Boiling Point

137.00 °C. @ 2.00 mm Hg
Record name Exaltolide
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CAS No.

106-02-5
Record name Pentadecalactone
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Record name Oxacyclohexadecan-2-one
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Record name Oxacyclohexadecan-2-one
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Record name Pentadecan-15-olide
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Record name PENTADECALACTONE
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Record name Exaltolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

52 - 53 °C
Record name Exaltolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

After triphenylphosphine (366 mg, 1.39 mmol) and THF (135 mL) were added to a 300 mL flask, azodicarboxylic acid bis(2-methoxyethyl) ester (367 mg, 1.39 mmol) dissolved in THF (30 mL) was added dropwise thereto at 20° C. Subsequently, 15-hydroxypentadecanoic acid (300 mg, 1.16 mmol) dissolved in THF (60 mL) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for 12.5 hours. Water (0.5 mL) was added, and concentration was carried out. Then, water (15 ml) was added to the solution, and extraction was carried out using diethyl ether (15 ml, ×2). Then, the organic layer was washed with water (15 mL) and saturated salt water (15 ml), and dehumidified with anhydrous magnesium sulfate. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 5% ethyl acetate-hexane solution) to give 15-pentadecanolactone as a white solid substance (86 mg, yield: 31%/15-hydroxypentadecanoic acid).
Quantity
366 mg
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
367 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The process of Russian Inventor's Certificate 521,274 is a variant in which the macrocyclic ring is retained in all the reaction steps: II is converted into 12-oxo-15-pentadecanolide (VI) using butyl nitrite/sodium bisulphite, and the product is reduced by the Clemmensen method to give 15-pentadecanolide: ##STR5## The yield of I in this process is only 36%, as can be seen from the examples. Electrochemical reduction of VI to I in accordance with German Offenlegungsschrift 3,127,242 also proceeds in only moderate yields of about 60%.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
butyl nitrite sodium bisulphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxacyclohexadecan-2-one
Reactant of Route 2
Oxacyclohexadecan-2-one
Reactant of Route 3
Oxacyclohexadecan-2-one
Reactant of Route 4
Oxacyclohexadecan-2-one
Reactant of Route 5
Oxacyclohexadecan-2-one
Reactant of Route 6
Oxacyclohexadecan-2-one

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